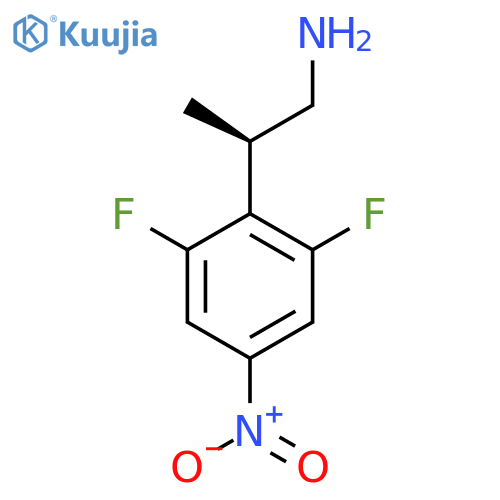

Cas no 2248174-77-6 ((2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine)

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2248174-77-6

- (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine

- EN300-6505331

-

- インチ: 1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m0/s1

- InChIKey: AEEMEWLROKLZPM-YFKPBYRVSA-N

- ほほえんだ: FC1C=C(C=C(C=1[C@@H](C)CN)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 216.07103389g/mol

- どういたいしつりょう: 216.07103389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 71.8Ų

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505331-2.5g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 2.5g |

$5466.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-0.05g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 0.05g |

$2342.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-5.0g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 5g |

$8089.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-0.1g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 0.1g |

$2454.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-0.5g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 0.5g |

$2676.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-10.0g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 10g |

$11994.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-0.25g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 0.25g |

$2565.0 | 2023-05-31 | ||

| Enamine | EN300-6505331-1.0g |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |

2248174-77-6 | 1g |

$2789.0 | 2023-05-31 |

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine 関連文献

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amineに関する追加情報

Comprehensive Overview of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine (CAS No. 2248174-77-6)

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine (CAS No. 2248174-77-6) is a chiral compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of amines and features a chiral center at the propan-1-amine moiety, which imparts enantiomeric specificity and can influence its biological activity.

The chemical structure of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is characterized by a 2,6-difluoro-4-nitrophenyl substituent attached to the propan-1-amine group. The presence of fluorine atoms and the nitro group introduces significant electronic and steric effects, which can modulate the compound's interactions with biological targets. These structural features make it a valuable candidate for the development of novel pharmaceuticals and bioactive molecules.

Recent studies have explored the potential of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine in various therapeutic areas. One notable application is in the field of neuroscience, where this compound has shown promise as a modulator of neurotransmitter systems. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine exhibits selective binding to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.

In addition to its neuropharmacological properties, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine has also been investigated for its anti-inflammatory effects. A study published in the Inflammation Research (2023) reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings highlight its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic route to produce (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine has been optimized to ensure high enantiomeric purity and yield. A key step in the synthesis involves the asymmetric reduction of a ketone intermediate using a chiral catalyst. This approach ensures that the desired (R)-enantiomer is selectively formed, which is crucial for maintaining the biological activity of the final product.

The physicochemical properties of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine have been extensively characterized. It is a solid at room temperature with a melting point ranging from 85°C to 88°C. The compound is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties are important considerations for its formulation and delivery in pharmaceutical applications.

Toxicological studies have shown that (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine exhibits low toxicity at therapeutic concentrations. In vitro cytotoxicity assays using human cell lines demonstrated minimal cytotoxic effects at concentrations up to 50 μM. However, further in vivo studies are necessary to fully assess its safety profile and potential side effects.

The pharmacokinetic properties of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine have also been investigated. Preclinical studies using animal models have shown that it has good oral bioavailability and a moderate half-life, which suggests that it can be administered orally with sustained therapeutic effects. Additionally, metabolism studies have identified several major metabolites formed through hepatic biotransformation pathways.

In conclusion, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine (CAS No. 2248174-77-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and enantiomeric specificity make it an attractive candidate for further research and development in medicinal chemistry and drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

2248174-77-6 ((2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine) 関連製品

- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 1805284-27-8(5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)

- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)

- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)